

Physicochemical Properties of N-(3-formylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-formylphenyl)methanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylphenyl)methanesulfonamide is an organic compound featuring a benzaldehyde moiety substituted with a methanesulfonamide group at the meta-position. Its chemical structure suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a sulfonamide linkage provides multiple avenues for chemical modification. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development, influencing factors such as reaction kinetics, solubility, bioavailability, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **N-(3-formylphenyl)methanesulfonamide**, details standard experimental protocols for their determination, and presents logical workflows relevant to its application.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters are essential for predicting its reactivity, solubility, and potential as a drug candidate.

Data Presentation

The following table summarizes the key physicochemical properties of **N-(3-formylphenyl)methanesulfonamide**. The data is a compilation of experimentally determined and computationally predicted values available in the public domain.

Property	Value	Data Type	Source
Molecular Formula	C8H9NO3S	---	[1] [2] [3] [4]
Molecular Weight	199.23 g/mol	---	[1] [2]
Melting Point	146 °C	Experimental	[1] [2]
Boiling Point	348.6 ± 44.0 °C	Predicted	[1] [2]
Density	1.407 ± 0.06 g/cm ³	Predicted	[1] [2]
pKa	7.59 ± 0.10	Predicted	[1] [2]
logP (XlogP)	0.6	Predicted	[3]
Physical Form	Powder / Solid	---	[1] [5]
Appearance	Beige or White to brown	---	[2] [5]
Storage Conditions	2-8°C, under nitrogen	---	[1] [2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of a compound's purity.[\[2\]](#)

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry **N-(3-formylphenyl)methanesulfonamide** powder is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. [6]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.
- Determination:
 - A preliminary rapid heating is performed to get an approximate melting point.
 - The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[6]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Aqueous Solubility Determination (OECD 105 Flask Method)

Solubility is a critical property influencing a compound's absorption and distribution.[1][5][7]

Principle: The flask method determines the saturation mass concentration of a substance in water at a given temperature by establishing equilibrium and then measuring the concentration in the aqueous phase.[3][5] This method is suitable for substances with solubilities above 10^{-2} g/L.[3][5]

Apparatus:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Centrifuge
- Analytical balance
- pH meter
- Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

- **Preliminary Test:** A preliminary test is conducted to estimate the solubility and the time required to reach equilibrium.[3][5]
- **Equilibration:** An excess amount of **N-(3-formylphenyl)methanesulfonamide** is added to a flask containing deionized water. The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[5]
- **Phase Separation:** The suspension is allowed to stand at the test temperature for at least 24 hours for phase separation. If necessary, centrifugation at the same temperature is performed to separate the solid and aqueous phases.
- **Quantification:** A sample of the clear aqueous supernatant is carefully removed. The concentration of **N-(3-formylphenyl)methanesulfonamide** in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

- Data Reporting: The solubility is reported in g/L or mol/L at the specified temperature.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Apparatus:

- Potentiometer with a combined pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of HCl and NaOH (e.g., 0.1 M)[8]
- Inert gas (e.g., nitrogen) supply

Procedure:

- Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
- Sample Preparation: A known amount of **N-(3-formylphenyl)methanesulfonamide** is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[8] The solution is purged with nitrogen to remove dissolved CO₂.[8]

- Titration: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is titrated with standardized NaOH (as the sulfonamide proton is acidic). Small increments of the titrant are added, and the pH is recorded after each addition, allowing the reading to stabilize.[10]
- Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or the maximum of the first derivative plot). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.[4][11]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the equilibrium concentrations of the compound in the two phases is the partition coefficient (P). logP is the logarithm of this ratio.[12]

Apparatus:

- Separatory funnels or vials
- Mechanical shaker
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV or ^{19}F NMR if applicable)[13]
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[14]

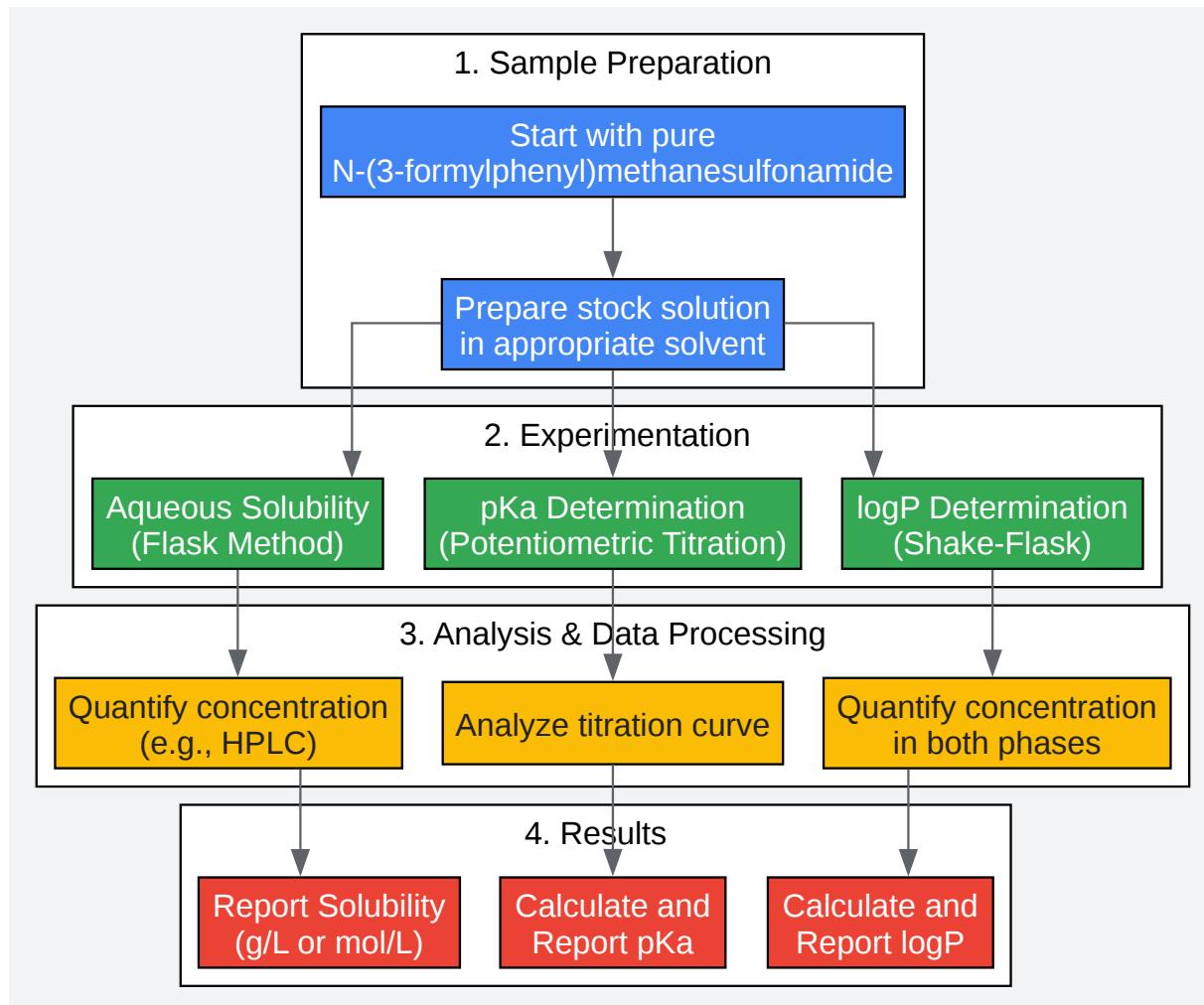
Procedure:

- Phase Saturation: n-octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.[11]

- Partitioning: A known amount of **N-(3-formylphenyl)methanesulfonamide** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is gently shaken at a constant temperature until equilibrium is reached (e.g., for several hours). Vigorous shaking should be avoided to prevent the formation of emulsions.^[4]
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.^[4]
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}]$ The logP is then calculated as $\log_{10}(P)$.

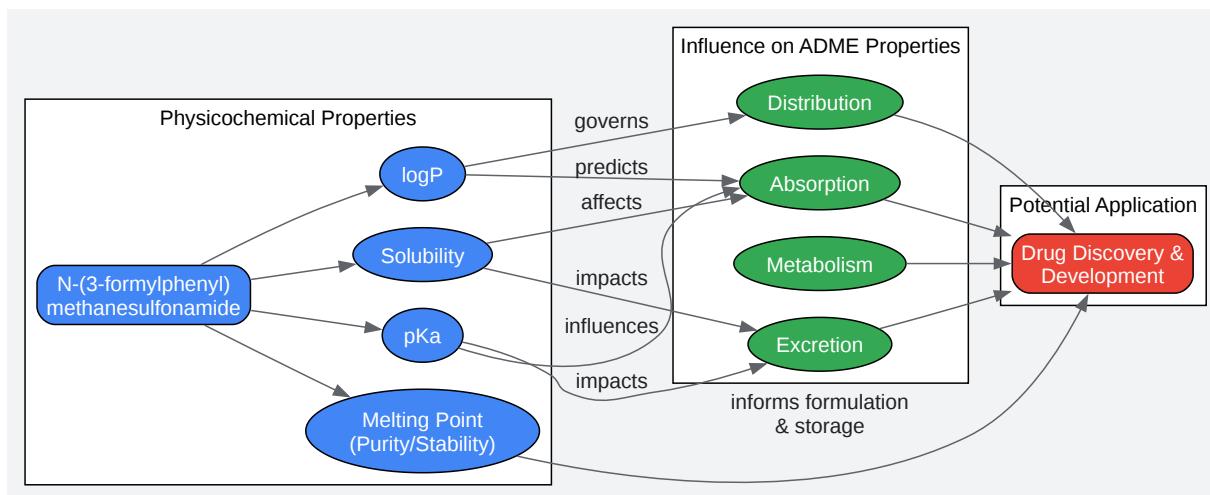
Mandatory Visualizations

Experimental Workflow Diagram

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Caption: General workflow for determining key physicochemical properties.

Logical Relationship Diagram

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Caption: Relationship of physicochemical properties to drug development.

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- To cite this document: BenchChem. [Physicochemical Properties of N-(3-formylphenyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306167#physicochemical-properties-of-n-3-formylphenyl-methanesulfonamide]

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